
D-Erythronolactone
描述
D-Erythronolactone is an organic compound with the molecular formula C4H6O4 . It is a colorless or white crystalline solid and is used as an important drug intermediate. It is commonly used in synthetic drugs and pesticides and has a wide range of applications. For example, it can be used to synthesize hormones, antibacterial drugs, anti-cancer drugs, and anti-viral drugs .
Synthesis Analysis
The manufacture of D-Erythronolactone at kilogram scale has been investigated. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored . One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions .
Molecular Structure Analysis
D-Erythronolactone has an average mass of 118.088 Da and a monoisotopic mass of 118.026611 Da . It has two defined stereocenters .
Chemical Reactions Analysis
The conversion of a batch process to continuous (flow) operation has been investigated. The manufacture of D-Erythronolactone at kilogram scale was used as an example. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored .
Physical And Chemical Properties Analysis
D-Erythronolactone has a density of 1.0887 (rough estimate), a melting point of 100-102°C (lit.), a boiling point of 140.59°C (rough estimate), and a flash point of 129.1°C . It has low solubility in water, but can be dissolved in organic solvents .
科学研究应用
Process Quality by Design in Pharmaceutical Manufacturing
D-Erythronolactone has been involved in studies related to process quality by design in pharmaceutical manufacturing. For example, its efficacy was demonstrated in the synthesis at kilo-scale using a four-phase hybrid process at the Kilo-Lab in the Institute of Chemical and Engineering Sciences (ICES) (Tan et al., 2012).
Synthesis of Hexose Maillard Intermediate
Research has been conducted on synthesizing 1-deoxy-D-erythro-hexo-2,3-diulose from ethoxyvinyllithium with an erythronolactone derivative. This compound has been characterized and assessed for browning and polymerization reactivity (Glomb & Pfahler, 2000).
Synthesis of 4-Phospho-D-Erythronate
4-Phospho-D-erythronate, synthesized from D-erythronolactone, acts as an intermediate in the synthesis of pyridoxal 5'-phosphate in some bacteria and inhibits ribose 5-phosphate isomerase. A new synthetic scheme for 4-phospho-D-erythronate has been developed from D-erythronolactone (Novikov et al., 2011).
Practical Procedure for Synthesizing Methyl D-erythro-2,3-Dihydroxybutanoate
A synthesis method for enantiopure methyl D-erythro-2,3-dihydroxybutanoate using D-erythronolactone as the starting material has been developed. This involves simple and consecutive reactions (Mahalingam et al., 2005).
Environmental Performance Comparison in Pharmaceutical Processing
Studies have compared the environmental performances of batch and continuous processing of 4-d-erythronolactone in the pharmaceutical industry. This comparison included green chemistry metrics and a life cycle assessment (Lee et al., 2016).
安全和危害
The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention to. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants, and fire sources . It is advised to avoid contact with skin and eyes .
未来方向
属性
IUPAC Name |
(3R,4R)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935493 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(3R,4R)-3,4-dihydroxyoxolan-2-one | |
CAS RN |
15667-21-7, 17675-99-9 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



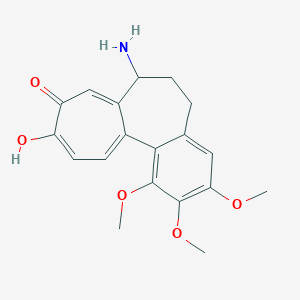
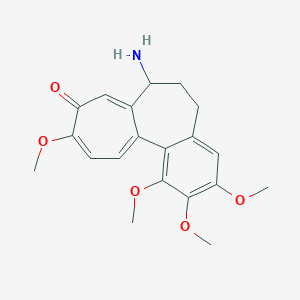
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
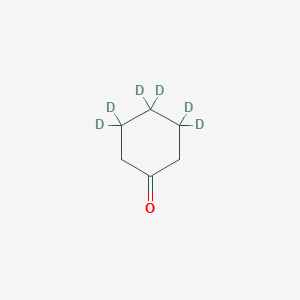
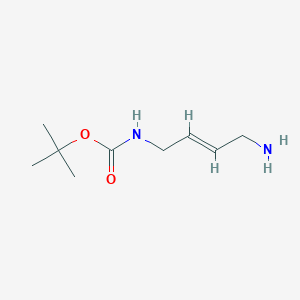
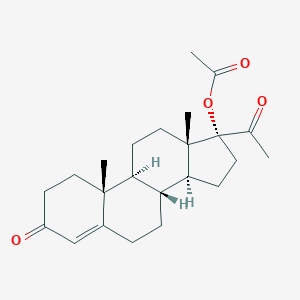
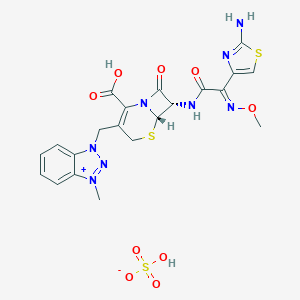
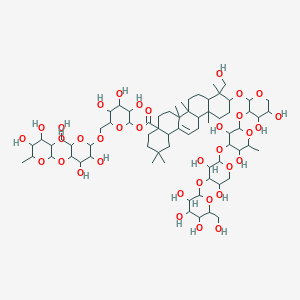

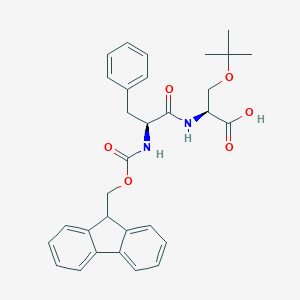


![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
